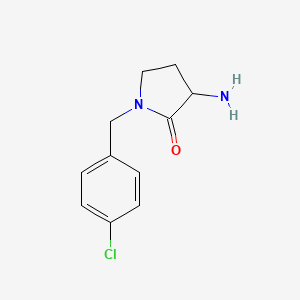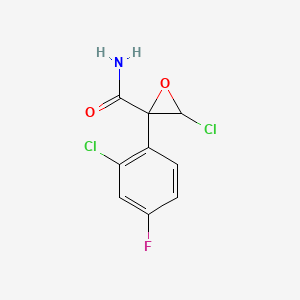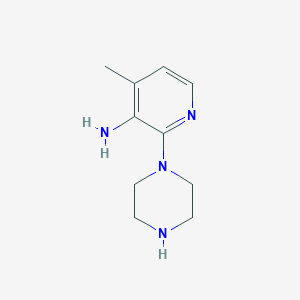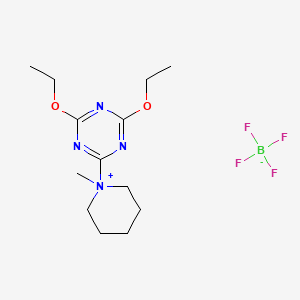
1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the field of peptide synthesis. It is a highly effective coupling reagent, facilitating the formation of amide bonds between carboxylic acids and amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate typically involves the reaction of 2-chloro-4,6-diethoxy-1,3,5-triazine with N-methylpiperidine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the desired product along with the by-product, hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate primarily undergoes substitution reactions. It is widely used as a coupling reagent in peptide synthesis, where it facilitates the formation of amide bonds.
Common Reagents and Conditions:
Reagents: Carboxylic acids, amines, alcohols.
Conditions: The reactions typically occur in solvents like THF, methanol, or ethanol, often at room temperature or slightly elevated temperatures.
Major Products:
Amides: Formed from the reaction with carboxylic acids and amines.
Esters: Formed from the reaction with carboxylic acids and alcohols.
Applications De Recherche Scientifique
1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis, esterification, and amidation reactions.
Biology: Facilitates the synthesis of biologically active peptides and proteins.
Medicine: Involved in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The compound acts as a coupling reagent by activating carboxylic acids to form highly reactive intermediates. These intermediates can then react with nucleophiles such as amines or alcohols to form amide or ester bonds. The mechanism involves the formation of an active ester intermediate, which undergoes nucleophilic attack to yield the final product.
Comparaison Avec Des Composés Similaires
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Comparison: 1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced efficiency in coupling reactions and greater stability under various reaction conditions. This makes it a preferred choice in peptide synthesis and other applications requiring robust coupling reagents.
Propriétés
Numéro CAS |
41654-51-7 |
|---|---|
Formule moléculaire |
C13H23BF4N4O2 |
Poids moléculaire |
354.15 g/mol |
Nom IUPAC |
2,4-diethoxy-6-(1-methylpiperidin-1-ium-1-yl)-1,3,5-triazine;tetrafluoroborate |
InChI |
InChI=1S/C13H23N4O2.BF4/c1-4-18-12-14-11(15-13(16-12)19-5-2)17(3)9-7-6-8-10-17;2-1(3,4)5/h4-10H2,1-3H3;/q+1;-1 |
Clé InChI |
ZTVOUYKTAOUVJH-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CCOC1=NC(=NC(=N1)[N+]2(CCCCC2)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


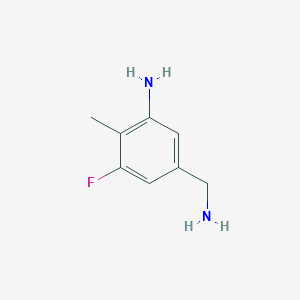
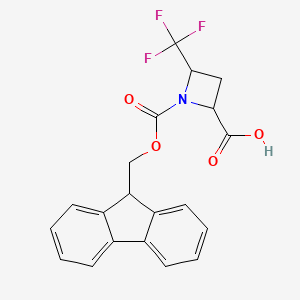
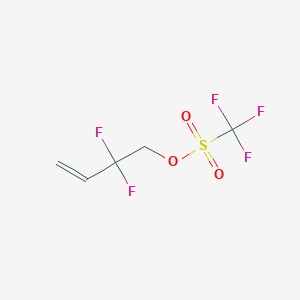
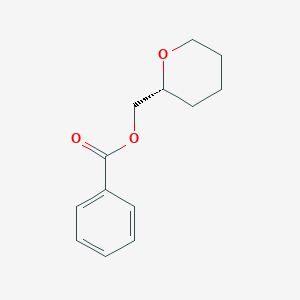
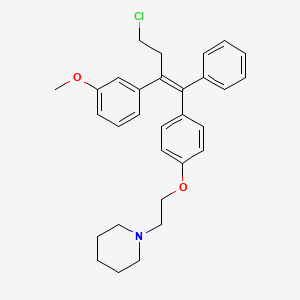
![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)

![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)

